Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate is a complex organic compound with the molecular formula C19H17N3O5S and a molecular weight of 399.428 g/mol . This compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a thiazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and thiazole precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction yield and purity of the product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate: This compound has a similar structure but with different substituents on the quinoline ring.
Ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxylate: Another related compound with variations in the functional groups attached to the core structure.
Uniqueness
Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications .
Properties
Molecular Formula |
C19H17N3O5S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H17N3O5S/c1-2-27-13(23)8-11-9-28-19(20-11)21-17(25)14-16(24)12-5-3-4-10-6-7-22(15(10)12)18(14)26/h3-5,9,24H,2,6-8H2,1H3,(H,20,21,25) |
InChI Key |
ICROVWXMVVDRPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.